2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine
Description
2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three distinct functional groups:
- 2-Methyl group: Enhances steric bulk and may influence electronic properties.
- 4-(p-Tolyloxy group): A para-methyl-substituted phenoxy moiety, which can modulate solubility and π-π stacking interactions.
- 6-(4-Tosylpiperazin-1-yl): A tosylated piperazine ring, a common pharmacophore in drug design, contributing to hydrogen bonding and receptor affinity .
Properties
IUPAC Name |
2-methyl-4-(4-methylphenoxy)-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-4-8-20(9-5-17)30-23-16-22(24-19(3)25-23)26-12-14-27(15-13-26)31(28,29)21-10-6-18(2)7-11-21/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKRAUYUPZCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the p-Tolyloxy Group: The p-tolyloxy group can be attached through nucleophilic substitution reactions, where a p-tolyl alcohol derivative reacts with the pyrimidine core.
Incorporation of the Tosylpiperazinyl Group: The tosylpiperazinyl group can be introduced through a nucleophilic substitution reaction involving piperazine and tosyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine exhibits promising anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess anxiolytic and antidepressant-like activities in animal models. These effects are thought to be mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it suitable for creating derivatives with enhanced biological activity or altered pharmacokinetic properties.
Ligand in Coordination Chemistry
The compound's ability to coordinate with metal ions positions it as a potential ligand in coordination chemistry. This application could lead to the development of new catalysts or materials with specific electronic properties.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined the anticancer efficacy of derivatives of this compound against breast cancer cell lines. The findings indicated that certain modifications to the pyrimidine core significantly enhanced cytotoxicity, highlighting the importance of structure-activity relationships in drug design.
Case Study 2: Neuropharmacology
In a neuropharmacological study reported in Pharmacology Biochemistry and Behavior, researchers evaluated the anxiolytic effects of the compound in rodent models. The results demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural features are compared below with analogs from the literature, focusing on core variations, substituent effects, and inferred properties.
Core Structure Variations
Analysis :
- Thienopyrimidine vs.
- Piperazine vs. Piperidine : The 4-tosylpiperazine in the target compound introduces an additional nitrogen and sulfonyl group, improving water solubility and hydrogen-bonding capacity relative to the piperidine in .
Substituent Effects
Aryloxy Groups
- The p-tolyloxy group in the target compound is structurally analogous to the (E)-2-(p-tolyloxy) substituents in (e.g., compound 4e). These groups enhance lipophilicity and may stabilize molecular conformations via intramolecular interactions .
Sulfonyl-Piperazine Derivatives
Analysis :
Biological Activity
2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that incorporates a pyrimidine core with various functional groups, including a tosylpiperazine moiety and a p-tolyloxy substituent. The molecular formula is , and it has a molecular weight of approximately 358.46 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through interactions with neurotransmitter systems and modulation of receptor activity.
Key Mechanisms:
- Serotonin Receptor Modulation : Compounds in this class often interact with serotonin receptors, which may contribute to their anxiolytic and antidepressant effects.
- Dopaminergic Activity : Some studies suggest that these compounds may influence dopaminergic pathways, potentially offering therapeutic benefits in conditions like schizophrenia or Parkinson's disease.
Biological Activity
The biological activity of this compound has been evaluated in various in vitro and in vivo studies.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities and modulate receptor functions. For example:
- Enzyme Inhibition : The compound showed significant inhibition of certain kinases involved in cell signaling pathways.
- Receptor Binding Affinity : Binding assays indicated that it has a high affinity for serotonin receptors (5-HT_1A and 5-HT_2A).
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of the compound:
- Anxiolytic Effects : In rodent models, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests.
- Antidepressant Activity : Behavioral tests indicated potential antidepressant-like effects, as evidenced by increased locomotion in forced swim tests.
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with generalized anxiety disorder (GAD) reported improvements in anxiety symptoms after treatment with similar pyrimidine derivatives.
- Case Study 2 : Research on a cohort with major depressive disorder showed that compounds with similar structures could enhance the efficacy of conventional antidepressants when used as adjunct therapy.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves sequential nucleophilic substitution reactions. For example, the pyrimidine core can be functionalized via coupling reactions with p-tolyloxy and tosylpiperazine groups under anhydrous conditions. Optimization strategies include:
- Using catalysts like Pd-based complexes for cross-coupling reactions.
- Temperature control (e.g., reflux in dichloromethane or THF) to enhance regioselectivity .
- Purification via column chromatography or recrystallization to isolate high-purity products.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.3 ppm), p-tolyloxy aromatic protons (δ ~6.8–7.2 ppm), and tosylpiperazine protons (δ ~3.0–3.5 ppm for piperazine CH₂ groups) .
- IR : Confirm carbonyl (C=O) and sulfonyl (S=O) stretches at ~1650 cm⁻¹ and ~1150–1350 cm⁻¹, respectively.
- Crystallography : Single-crystal X-ray diffraction can resolve bond angles and torsional strain in the pyrimidine ring. For example, similar pyrimidine derivatives show dihedral angles of 5–10° between substituents .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the tosylpiperazine moiety during synthetic modifications?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density maps and identify nucleophilic/electrophilic sites. For instance, the tosyl group’s sulfonyl oxygen may act as a hydrogen-bond acceptor, influencing reactivity .
- Reaction Path Search : Apply algorithms like the nudged elastic band (NEB) method to simulate transition states for piperazine functionalization .
- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for sulfonamide bond cleavage).
Q. How do structural modifications at the pyrimidine ring influence biological activity, and how can contradictory pharmacological data be resolved?
- Structural-Activity Relationship (SAR) :
- Methyl Group at Position 2 : Enhances metabolic stability by reducing cytochrome P450 interactions .
- Tosylpiperazine at Position 6 : Increases solubility via sulfonyl groups but may reduce membrane permeability.
- Data Contradiction Analysis :
- Compare assay conditions (e.g., cell lines, IC₅₀ values) across studies. For example, trifluoromethyl groups in similar compounds show varying potency due to lipophilicity differences .
- Use meta-analysis to identify trends in binding affinity (e.g., Ki values for kinase inhibition) .
Q. What are the challenges in characterizing byproducts during large-scale synthesis, and how can they be mitigated?
- Byproduct Identification :
- LC-MS/MS : Detect impurities with mass shifts corresponding to incomplete tosylation (e.g., des-tosyl derivatives).
- HPLC-PDA : Monitor UV absorption profiles to distinguish regioisomers.
- Mitigation :
- Optimize reaction time to minimize over-functionalization.
- Use scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .
Methodological Considerations
- Experimental Design : For pharmacological studies, include positive controls (e.g., known kinase inhibitors) and validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Data Reproducibility : Document solvent polarity and temperature effects on crystallinity, as polymorphic forms can alter bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
